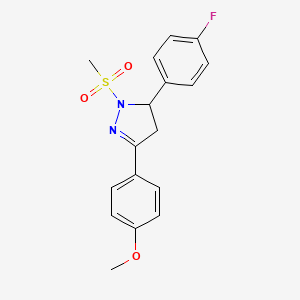![molecular formula C13H13ClF3N3O3 B2962593 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone CAS No. 1263275-60-0](/img/structure/B2962593.png)
2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone (CNP) is a novel small molecule that has been developed as a synthetic compound with potential applications in the medical and scientific research fields. CNP has been studied for its ability to interact with various proteins and enzymes, and has been shown to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Therapeutic Uses and Biological Activities
Piperazine Derivatives for Therapeutic Use : Piperazine, a heterocyclic amine, forms the core of many pharmacologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The modification of the piperazine nucleus has shown significant medicinal potential, indicating that compounds like 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone could be valuable for drug discovery and development. This suggests its broad potential in pharmacology and therapeutics, highlighting the importance of further research and exploration of such compounds (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).
Nucleophilic Aromatic Substitution and Chemical Reactivity : The compound's involvement in nucleophilic aromatic substitution reactions, where piperazine acts as a nucleophile, underscores its chemical versatility and potential for generating new chemical entities. This reactivity can be harnessed in synthetic organic chemistry for creating new molecules with possible pharmacological activities, making it a subject of interest for chemical synthesis and drug design (F. Pietra & D. Vitali, 1972).
Antibacterial and Antifungal Properties : Piperazine and its analogues have been shown to possess significant antimicrobial properties. Research indicates that these compounds could be developed into effective antimicrobial agents, leveraging their ability to inhibit the growth of harmful bacteria and fungi. This opens up avenues for the compound's use in treating infectious diseases and in the development of new antibiotics and antifungals (P. Girase et al., 2020).
Role in Tuberculosis Treatment : The development of new antitubercular agents is critical in the fight against tuberculosis (TB). Piperazine derivatives have shown promise in this area, with compounds like Macozinone (a piperazine-benzothiazinone derivative) undergoing clinical studies for TB treatment. This highlights the potential for compounds like 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone to contribute to the development of novel TB therapies, showcasing the importance of piperazine-containing compounds in addressing global health challenges (V. Makarov & K. Mikušová, 2020).
Mécanisme D'action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of pharmacological activities, including acting as antagonists or agonists at various neurotransmitter receptors .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For instance, if it targets neurotransmitter receptors, it might bind to these receptors and modulate their activity, leading to changes in neuronal signaling .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. If it targets neurotransmitter receptors, it could affect various neuronal signaling pathways, potentially influencing processes like mood regulation, pain perception, or motor control .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, making them effective for targeting central nervous system receptors .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if it modulates neurotransmitter receptors, it could alter neuronal firing patterns, leading to changes in behavior or perception .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of the compound. These can include factors like pH, temperature, and the presence of other substances that might interact with the compound. For instance, certain foods or drugs might affect the absorption or metabolism of the compound, influencing its efficacy .
Propriétés
IUPAC Name |
2-chloro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O3/c14-8-12(21)19-5-3-18(4-6-19)10-2-1-9(13(15,16)17)7-11(10)20(22)23/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDVMSXBBYYQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

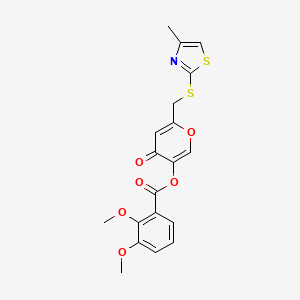
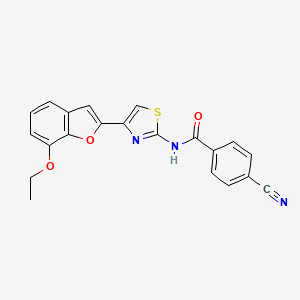

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2962514.png)
![5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2962518.png)
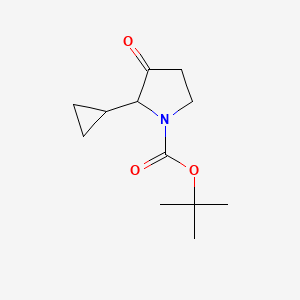
![N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride](/img/structure/B2962523.png)
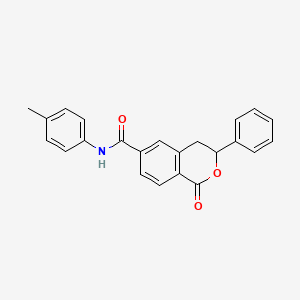
![6-(3-Chloro-4-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962525.png)

![4-[4-({4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl}disulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B2962528.png)
![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-nitrobenzamide](/img/structure/B2962529.png)
